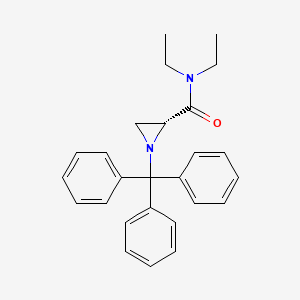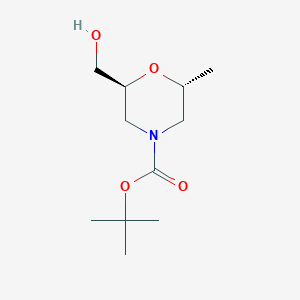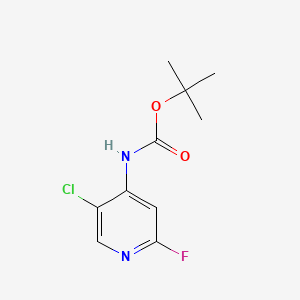
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halide under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the aziridine with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Triphenylmethyl Protection: The triphenylmethyl (trityl) group can be introduced by reacting the aziridine with triphenylmethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the opening of the aziridine ring, forming amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines or ring-opened products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to oxaziridines, while reduction can yield amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide would depend on its specific application. In general, aziridines are known to interact with nucleophiles due to the strain in the three-membered ring, making them reactive intermediates in various chemical reactions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxamide: A simpler analog without the triphenylmethyl and diethyl groups.
N,N-diethylaziridine: Lacks the carboxamide and triphenylmethyl groups.
Triphenylmethylaziridine: Lacks the carboxamide and diethyl groups.
Uniqueness
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide is unique due to the presence of the triphenylmethyl group, which can provide steric protection and influence the compound’s reactivity. The diethyl groups on the nitrogen atom can also affect the compound’s solubility and reactivity.
Propriétés
Formule moléculaire |
C26H28N2O |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
(2R)-N,N-diethyl-1-tritylaziridine-2-carboxamide |
InChI |
InChI=1S/C26H28N2O/c1-3-27(4-2)25(29)24-20-28(24)26(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,3-4,20H2,1-2H3/t24-,28?/m1/s1 |
Clé InChI |
POPNSCHHQMJRKD-RIBGEGAISA-N |
SMILES isomérique |
CCN(CC)C(=O)[C@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CCN(CC)C(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate](/img/structure/B15314788.png)
![3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B15314793.png)




![6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B15314839.png)



![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B15314861.png)


